5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound 5-({4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a thioxodihydro-pyrimidinedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxodihydro-pyrimidinedione Core: This step involves the reaction of barbituric acid derivatives with appropriate reagents to form the thioxodihydro-pyrimidinedione core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the intermediate compound.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via an etherification reaction, where the chlorobenzyl alcohol reacts with the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the thioxodihydro-pyrimidinedione core, converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyrimidine derivatives, and various substituted analogs.
Scientific Research Applications
5-({4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-({4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
5-({4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 7-[(3-CHLOROBENZYL)OXY]-2-OXO-2H-CHROMENE-4-CARBALDEHYDE and 3-(4-CHLOROPHENYL)-5-(((5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL)THIO)METHYL)-1,2,4-OXADIAZOLE share structural similarities.
Uniqueness: The presence of the thioxodihydro-pyrimidinedione core and the specific arrangement of functional groups confer unique chemical and biological properties to the compound, distinguishing it from other similar molecules.
5-({4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19ClN2O4S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H19ClN2O4S/c1-23-19(25)15(20(26)24(2)21(23)29)10-13-8-9-17(18(11-13)27-3)28-12-14-6-4-5-7-16(14)22/h4-11H,12H2,1-3H3 |
InChI Key |
LNBWFMCMPIJMGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)N(C1=S)C |
Origin of Product |
United States |
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